1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a piperidine derivative with a cyclopropylsulfonyl group at the 1-position and a (4-methoxyphenyl)thiomethyl group at the 4-position. Piperidine is a common structure in many pharmaceuticals and its derivatives are often biologically active . The presence of a sulfonyl group could potentially increase the compound’s solubility in water, while the methoxyphenyl group could contribute to its lipophilicity .
Molecular Structure Analysis
The compound likely has a six-membered piperidine ring, a three-membered cyclopropyl ring, and a six-membered phenyl ring. The sulfonyl, thioether, and ether functional groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo reactions at the sulfonyl, thioether, and ether functional groups. For example, the sulfonyl group could potentially be reduced to a sulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its functional groups. For example, the presence of a sulfonyl group could potentially increase its solubility in water, while the methoxyphenyl group could contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism
A study by Mette G. Hvenegaard et al. (2012) delves into the metabolic pathways of Lu AA21004, a novel antidepressant, highlighting the role of cytochrome P450 enzymes in its oxidative metabolism. Although not directly mentioning 1-(Cyclopropylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, this research emphasizes the importance of understanding the enzymatic metabolism of complex organic compounds, which could be relevant for compounds with similar structural characteristics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Cyclin-Dependent Kinase Inhibitors
Research conducted by R. Griffin et al. (2006) discusses the development of β-Piperidinoethylsulfides as cyclin-dependent kinase inhibitors, showcasing a methodological approach that could be applied to the synthesis and functionalization of compounds like this compound. This work highlights the potential of such compounds in medicinal chemistry and their relevance in targeting specific biological pathways (Griffin, Henderson, Curtin, Echalier, Endicott, Hardcastle, Newell, Noble, Wang, & Golding, 2006).
Ligand Design for Imaging
A study by C. Abate et al. (2011) on analogues of σ receptor ligand PB28 explores the structural modifications to reduce lipophilicity and enhance polar functionality for potential use as positron emission tomography radiotracers. While focusing on a different core structure, this research offers insights into how structural modifications, akin to those possible with this compound, can influence biological activity and imaging potential (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Serotonin Receptor Agonists
S. Fletcher et al. (2002) detail the development of 4-(Phenylsulfonyl)piperidines as selective 5-HT(2A) receptor antagonists, derived from a spirocyclic ether lead. This work demonstrates the application of sulfone and piperidine functionalities in creating bioavailable, brain-penetrant analogues, which could be relevant for designing compounds with the this compound backbone for specific receptor targeting (Fletcher, Burkamp, Blurton, Cheng, Clarkson, O'Connor, Spinks, Tudge, van Niel, Patel, Chapman, Marwood, Shepheard, Bentley, Cook, Bristow, Castro, Hutson, & Macleod, 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-20-14-2-4-15(5-3-14)21-12-13-8-10-17(11-9-13)22(18,19)16-6-7-16/h2-5,13,16H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRHNCOUHZLLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.